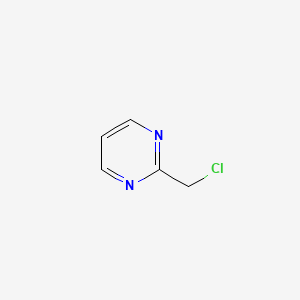

2-(Chloromethyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(chloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-4-5-7-2-1-3-8-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFVEEFXECBJPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512151 | |

| Record name | 2-(Chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54198-88-8 | |

| Record name | 2-(Chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(chloromethyl)pyrimidine and its hydrochloride salt. It is designed to be a vital resource for researchers, scientists, and professionals in drug development who utilize this versatile compound as a key intermediate in the synthesis of novel therapeutic agents. This document details its core characteristics, experimental protocols for its synthesis and reactions, and its application in targeting crucial biological pathways.

Core Chemical and Physical Properties

This compound is a reactive heterocyclic compound, with its hydrochloride salt being the more commonly available and stable form for laboratory use.[1] The presence of the electron-withdrawing pyrimidine ring significantly influences the reactivity of the chloromethyl group, making it an excellent electrophile for nucleophilic substitution reactions.[2][3]

Data Presentation: Quantitative Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its hydrochloride salt.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 54198-88-8 | [4] |

| Molecular Formula | C₅H₅ClN₂ | [4] |

| Molecular Weight | 128.56 g/mol | [4] |

| Appearance | Brown liquid | [4] |

| Boiling Point | 101-103 °C at 26 Torr | [4] |

| pKa (Predicted) | 0.43 ± 0.13 | [4][5] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [4][5] |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 936643-80-0 | [2][6][7] |

| Molecular Formula | C₅H₅ClN₂ · HCl | [2][6][7] |

| Molecular Weight | 165.02 g/mol | [2][6] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 138-140 °C | [2] |

| Solubility | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL | [2][6] |

| Storage Temperature | -20°C | [2][6] |

| Stability | Stable for at least 4 years at -20°C | [2][6] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively published. However, data for its hydrochloride salt and structurally similar compounds like 2-(chloromethyl)pyridine hydrochloride can be used as a reference.[1]

Table 3: Spectroscopic Data for this compound Hydrochloride and Analogues

| Technique | Data for this compound Hydrochloride (or Analogue) | Reference(s) |

| ¹H NMR | Signals for pyrimidine ring protons and a singlet for the -CH₂- protons are expected. | [1] |

| ¹³C NMR | Signals for the carbons of the pyrimidine ring and a signal for the chloromethyl carbon are expected. | [1] |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the ring, and C-Cl stretching of the chloromethyl group are expected. | [1] |

| Mass Spectrometry | The free base would be expected to show a molecular ion peak and fragmentation patterns corresponding to the loss of the chlorine atom and subsequent fragmentation of the pyrimidine ring. | [1] |

Reactivity and Synthetic Applications

The primary site of reactivity in this compound is the chloromethyl group, which is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions.[2][8] The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring enhances the electrophilicity of the methylene carbon, making it a prime target for a wide range of nucleophiles.[3][9] This reactivity makes it a crucial building block for introducing the pyrimidine scaffold into more complex molecules, particularly in the synthesis of kinase inhibitors.[8]

Logical Relationship: Structure and Reactivity

Caption: Structure-reactivity relationship in this compound.

Experimental Protocols

Synthesis of this compound Hydrochloride

A common synthetic route to this compound hydrochloride involves the chlorination of 2-(hydroxymethyl)pyrimidine.

Experimental Workflow: Synthesis of this compound Hydrochloride

Caption: Experimental workflow for the synthesis of this compound hydrochloride.

Detailed Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(hydroxymethyl)pyrimidine in an inert solvent such as toluene or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the excess solvent and thionyl chloride under reduced pressure.

-

The resulting solid residue is this compound hydrochloride, which can be further purified by recrystallization from a suitable solvent system if necessary.

General Protocol for Nucleophilic Substitution with an Amine

This protocol provides a general procedure for the reaction of this compound hydrochloride with a primary or secondary amine.[9]

Experimental Workflow: Nucleophilic Substitution

Caption: Experimental workflow for nucleophilic substitution.

Detailed Protocol:

-

To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound hydrochloride (1.0 equivalent) and an anhydrous solvent (e.g., DMF or acetonitrile) to make a ~0.2 M solution.[9]

-

Add a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) (2.0 equivalents) to the suspension and stir for 15-30 minutes at room temperature to neutralize the hydrochloride.[9]

-

Add the primary or secondary amine (1.2 equivalents) to the reaction mixture.[9]

-

Heat the reaction to 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-

Once the reaction is complete, cool the mixture to room temperature.[9]

-

If a solid base like K₂CO₃ was used, filter off the solid. Concentrate the filtrate under reduced pressure to remove the solvent.[9]

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[9]

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including many approved kinase inhibitors.[2] Pyrimidine-based compounds can act as ATP-competitive inhibitors, blocking the kinase's activity and disrupting downstream signaling.[2] A significant application of this compound hydrochloride is in the synthesis of anilinopyrimidine and pyrazolopyrimidine cores, which are prevalent in many kinase inhibitors.[10]

Cyclin-Dependent Kinase (CDK) Signaling Pathway and Inhibition

Dysregulation of Cyclin-Dependent Kinases (CDKs) is a hallmark of many cancers.[11] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[11][12] Anilinopyrimidine derivatives, synthesized from this compound, have been developed as potent CDK inhibitors.[10]

Signaling Pathway: CDK Inhibition by a Pyrimidine-based Inhibitor

Caption: Inhibition of the CDK signaling pathway by a pyrimidine-based inhibitor.

Handling, Storage, and Disposal

Handling: this compound and its hydrochloride salt should be handled in a well-ventilated area, preferably in a fume hood.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[2] Avoid breathing dust, fumes, gas, mist, vapors, or spray and wash hands thoroughly after handling.[2]

Storage: For long-term stability, this compound hydrochloride should be stored at -20°C in a tightly sealed container to prevent moisture ingress.[2] The free base should be stored under an inert atmosphere in a freezer at -20°C.[5]

Disposal: Waste this compound and its hydrochloride salt, including contaminated materials, should be collected in a suitable, clearly labeled, and tightly sealed container for hazardous waste.[8] Disposal should be carried out through an approved and licensed waste disposal company, with controlled incineration with flue gas scrubbing being a recommended method.[8] Empty containers should be triple-rinsed before recycling or disposal.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. caymanchem.com [caymanchem.com]

- 7. scbt.com [scbt.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physical and Chemical Properties of 2-(Chloromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(chloromethyl)pyrimidine and its hydrochloride salt. These compounds are pivotal intermediates in the synthesis of a diverse range of biologically active molecules, demonstrating significant potential in medicinal chemistry and drug discovery. This document outlines their fundamental properties, provides insights into experimental methodologies for their characterization, and illustrates their chemical reactivity.

Core Physical and Chemical Properties

The physicochemical properties of this compound and its hydrochloride salt are crucial for their handling, reactivity, and application in synthetic chemistry. The data presented below has been compiled from various chemical suppliers and databases to provide a comparative summary.

Quantitative Data Summary

| Property | This compound | This compound Hydrochloride |

| CAS Number | 54198-88-8[1] | 936643-80-0[1][2] |

| Molecular Formula | C₅H₅ClN₂[1] | C₅H₅ClN₂ · HCl[1][2] |

| Molecular Weight | 128.56 g/mol [1][3] | 165.02 g/mol [1][2] |

| Appearance | Brown liquid[1] | Crystalline solid[1][2] |

| Melting Point | Not available | 138-140 °C[1][2] |

| Boiling Point | 101-103 °C at 26 Torr[1][3] | Not available |

| Density | 1.241 ± 0.06 g/cm³ (Predicted)[3] | Not available |

| Solubility | Not available | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL[1][2][4] |

| Purity | Not specified | ≥95%[2] |

| Storage | Inert atmosphere, store in freezer, under -20°C[1] | Store at -20°C for long-term stability[2] |

| Stability | Not specified | Stable for at least 4 years[2] |

Experimental Protocols

While specific, detailed experimental protocols for the determination of every physical property of this compound are not extensively published, standard laboratory procedures for organic compounds are applicable.

Synthesis of this compound Hydrochloride

A common approach to synthesizing this compound hydrochloride involves the chlorination of a precursor, such as 2-(hydroxymethyl)pyrimidine.

Generalized Protocol for Chlorination:

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reaction: 2-(hydroxymethyl)pyrimidine is dissolved in a suitable anhydrous solvent (e.g., toluene).

-

Thionyl chloride (SOCl₂) is added dropwise to the solution, typically at a reduced temperature (e.g., 0 °C).

-

The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to ensure the reaction goes to completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the excess thionyl chloride is removed under reduced pressure.

-

Purification: The resulting crude product can be purified by precipitation, filtration, and washing with a cold, anhydrous solvent like diethyl ether to yield this compound hydrochloride as a solid.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR of this compound hydrochloride: In DMSO-d₆, the expected signals are approximately ~9.0 ppm (doublet, pyrimidine ring protons H-4, H-6), ~7.8 ppm (triplet, pyrimidine ring proton H-5), and ~4.8 ppm (singlet, methylene protons -CH₂-).

-

General Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Acquisition: Use a spectrometer of 300 MHz or higher to acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy:

-

General Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet, a mull, or a thin film on a salt plate.

-

Acquisition: Use a Fourier-transform infrared (FT-IR) spectrometer to collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS):

-

The mass spectrum of the free base, this compound, is expected to show a molecular ion peak and fragmentation patterns corresponding to the loss of the chlorine atom and subsequent fragmentation of the pyrimidine ring.

-

General Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Analysis: Introduce the sample into the mass spectrometer, often using techniques like Electrospray Ionization (ESI). The instrument measures the mass-to-charge ratio (m/z) of the resulting ions.

-

Chemical Reactivity and Applications

The primary site of reactivity in this compound is the chloromethyl group, which is highly susceptible to nucleophilic substitution reactions (SN2). This reactivity makes it a valuable building block for introducing a variety of functional groups at the 2-position of the pyrimidine ring, facilitating the synthesis of more complex, drug-like molecules.

Nucleophilic Substitution Reactions

The electrophilic chloromethyl group readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols. This is a key transformation for the elaboration of the pyrimidine core.

General Protocol for Nucleophilic Substitution:

-

Substrate: this compound or its hydrochloride salt.

-

Nucleophile: A variety of nucleophiles such as amines, alcohols, thiols, or cyanide can be used.

-

Base (if necessary): A non-nucleophilic base like potassium carbonate or triethylamine is often used to neutralize the HCl generated during the reaction.

-

Solvent: A polar aprotic solvent such as acetonitrile, DMF, or DMSO is typically employed.

Visualizations

The following diagrams illustrate key chemical processes involving this compound.

Caption: A proposed synthetic pathway for this compound hydrochloride.

Caption: General workflow for nucleophilic substitution reactions.

References

An In-depth Technical Guide to 2-(Chloromethyl)pyrimidine Hydrochloride

CAS Number: 936643-80-0

This technical guide provides a comprehensive overview of 2-(Chloromethyl)pyrimidine hydrochloride, a key building block for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, outlines synthetic methodologies, and explores its applications, particularly in the synthesis of bioactive molecules and kinase inhibitors.

Physicochemical Properties

This compound hydrochloride is a crystalline solid that serves as a versatile synthetic intermediate in pharmaceutical chemistry.[1][2][3] Its reactivity stems from the electrophilic chloromethyl group attached to the pyrimidine ring, a privileged scaffold in medicinal chemistry.[2][4]

A summary of its key physicochemical properties is presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 936643-80-0 | [1][2][5] |

| Molecular Formula | C₅H₅ClN₂ · HCl | [1][2][5] |

| Molecular Weight | 165.0 g/mol | [1][3][5] |

| Appearance | Crystalline solid; White to yellow or pale brown | [1][2][6] |

| Purity | ≥95% | [1][3] |

| Melting Point | 138-140 °C; 141-145°C; 147°C (dec.) | [2][7][8] |

| Solubility | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL | [1][2][3] |

| UV-Vis (λmax) | 206, 248 nm | [1][3] |

| Storage | -20°C for long-term stability | [1][2] |

| Stability | Stable for at least 4 years | [2] |

Synthesis and Reactivity

The utility of this compound hydrochloride lies in its function as an electrophilic precursor, enabling the introduction of the pyrimidin-2-ylmethyl moiety into various molecular scaffolds.[4]

Synthetic Pathway

While detailed, peer-reviewed literature on the synthesis is limited, a robust and efficient pathway can be proposed based on established chemical transformations.[3][9][10] The most common approach involves a two-step process starting from a suitable precursor, such as 2-(hydroxymethyl)pyrimidine.[9][11]

Caption: Proposed two-step synthesis of this compound hydrochloride.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity is a bimolecular nucleophilic substitution (SN2) reaction at the chloromethyl group.[2][6] The electron-withdrawing character of the pyrimidine ring enhances the electrophilicity of the methylene carbon, making it a prime target for a wide array of nucleophiles, including amines, thiols, and alcohols.[6]

References

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound HCl CAS 936643-80-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. This compound HYDROCHLORIDE | 936643-80-0 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(chloromethyl)pyrimidine hydrochloride, a key intermediate in the development of novel pharmaceuticals. The document details plausible synthetic pathways, provides detailed experimental protocols based on established chemical literature, and presents quantitative data in a structured format for clarity and comparison.

Introduction

This compound hydrochloride is a reactive heterocyclic compound that serves as a crucial building block in medicinal chemistry.[1] Its pyrimidine core is a prevalent structural motif in a wide range of biologically active molecules, including kinase inhibitors, making this compound a valuable precursor in drug discovery programs.[1] The presence of a reactive chloromethyl group allows for facile nucleophilic substitution, enabling the introduction of the pyrimidine moiety into diverse molecular scaffolds.[2] This guide explores the most viable synthetic routes to this important intermediate.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound hydrochloride is presented below. While comprehensive data is not always available in peer-reviewed literature, the following tables provide a compilation of known values and data from analogous compounds.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 936643-80-0 | [3][4] |

| Molecular Formula | C₅H₅ClN₂ · HCl | [3][4] |

| Formula Weight | 165.0 g/mol | [3][4] |

| Appearance | Crystalline solid | [2][3] |

| Melting Point | 138-140 °C | [2] |

| Purity | ≥95% | [3][4] |

| Solubility | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL | [3][4] |

| UV-Vis (λmax) | 206, 248 nm | [3][4] |

| SMILES | Cl.ClCc1ncccn1 | [3][4] |

| InChI | 1S/C5H5ClN2.ClH/c6-4-5-7-2-1-3-8-5;/h1-3H,4H2;1H | [3][4] |

Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (DMSO-d₆) | ~9.0 ppm (d, 2H, H-4, H-6), ~7.8 ppm (t, 1H, H-5), ~4.8 ppm (s, 2H, -CH₂-) | [5] |

| ¹³C NMR (Predicted) | Signals for pyrimidine ring carbons and the chloromethyl carbon. | [5] |

| Mass Spectrometry (MS) | Expected molecular ion peak for the free base (C₅H₅ClN₂) at m/z ≈ 128. | [1] |

| Infrared (IR) | Characteristic bands for aromatic C-H, C=N, C=C, and C-Cl stretching are expected. | [1] |

Synthetic Pathways

Three primary synthetic routes for this compound hydrochloride are proposed, based on common organic transformations and analogies to the synthesis of similar heterocyclic compounds.

Route 1: Chlorination of 2-(Hydroxymethyl)pyrimidine

This is the most direct and widely cited method, involving the conversion of the precursor alcohol, 2-(hydroxymethyl)pyrimidine, to the corresponding chloride using a chlorinating agent such as thionyl chloride (SOCl₂).[3]

References

2-(Chloromethyl)pyrimidine: A Versatile Intermediate in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)pyrimidine is a heterocyclic organic compound that has emerged as a crucial building block in synthetic chemistry, particularly in the realm of medicinal chemistry and drug discovery. Its unique structure, featuring a reactive chloromethyl group attached to a pyrimidine ring, makes it a versatile intermediate for the synthesis of a diverse array of complex molecules. The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including many approved drugs. This is attributed to its ability to mimic the purine core of ATP, enabling the design of competitive inhibitors for enzymes such as kinases.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound and its more commonly used hydrochloride salt, with a focus on its utility as a synthetic intermediate in drug development.

Physicochemical Properties

This compound is typically handled and stored as its hydrochloride salt to enhance stability.[2] The key physicochemical properties of both the free base and the hydrochloride salt are summarized in the table below for easy comparison.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 54198-88-8[1] | 936643-80-0[1] |

| Molecular Formula | C₅H₅ClN₂[1] | C₅H₅ClN₂ · HCl[1] |

| Molecular Weight | 128.56 g/mol [1] | 165.02 g/mol [1] |

| Appearance | Brown liquid[1] | Crystalline solid[1] |

| Melting Point | Not available[1] | 138-140 °C[1] |

| Boiling Point | 101-103 °C at 26 Torr[1] | Not available[1] |

| Solubility | Not available[1] | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL[1] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C[1] | -20°C[1] |

Synthesis of this compound Hydrochloride

The most common and direct route for the synthesis of this compound hydrochloride involves a two-step process starting from a suitable pyrimidine precursor.[3]

Synthetic Workflow:

Figure 1: Proposed two-step synthesis of this compound hydrochloride.

Experimental Protocols

Step 1: Synthesis of 2-(Hydroxymethyl)pyrimidine

This key intermediate is prepared via the reduction of a pyrimidine-2-carboxylic acid ester.[3]

-

Materials:

-

Ethyl pyrimidine-2-carboxylate (1.0 eq)

-

Lithium chloride (2.0 eq)

-

Sodium borohydride (2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Absolute ethanol

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate[3]

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve ethyl pyrimidine-2-carboxylate in a mixture of anhydrous THF and absolute ethanol.[3]

-

Add lithium chloride and stir until fully dissolved.[3]

-

Cool the mixture to 0 °C using an ice bath.[3]

-

Slowly add sodium borohydride portion-wise, maintaining the temperature below 5 °C.[3]

-

After addition, allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[3]

-

Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.[3]

-

Extract the aqueous layer with diethyl ether (3x).[3]

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(hydroxymethyl)pyrimidine.[3]

-

Step 2: Synthesis of this compound Hydrochloride

The intermediate alcohol is then chlorinated using thionyl chloride.[3][4]

-

Materials:

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet/scrubber, add an excess of thionyl chloride and cool to 0 °C.[4]

-

Slowly add the 2-(hydroxymethyl)pyrimidine to the cooled thionyl chloride.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, monitoring the reaction by TLC.[4]

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride under vacuum.[4]

-

The resulting solid residue can be triturated with a dry solvent like acetone.[4]

-

Filter the solid product, wash with a small amount of cold, dry acetone, and dry under vacuum to yield this compound hydrochloride.[4]

-

Reactivity and Applications in Synthesis

The primary reactivity of this compound hydrochloride lies in the nucleophilic substitution at the chloromethyl group. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon, making it susceptible to attack by a wide range of nucleophiles in a bimolecular nucleophilic substitution (S_N2) reaction.[5] This reactivity is the cornerstone of its utility as a synthetic intermediate.

General Nucleophilic Substitution Workflow:

References

The Chloromethylpyrimidine Core: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chloromethyl group, when appended to a pyrimidine scaffold, serves as a highly versatile and reactive functional handle, pivotal in the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the reactivity of the chloromethyl group in pyrimidines, with a primary focus on its behavior in nucleophilic substitution reactions. A comprehensive overview of the underlying reaction mechanisms, factors influencing reactivity, and detailed experimental protocols are presented. Furthermore, this guide delves into the application of chloromethylpyrimidines in drug discovery, particularly in the development of kinase inhibitors targeting critical signaling pathways such as JAK/STAT and PI3K/Akt/mTOR. Quantitative data are summarized in structured tables, and key concepts are illustrated through diagrams to facilitate a thorough understanding of the chemistry and application of this important synthetic intermediate.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a fundamental heterocyclic motif, integral to the structure of nucleobases and a plethora of clinically approved drugs.[1] Its inherent drug-like properties and synthetic tractability have established it as a cornerstone in medicinal chemistry. Pyrimidine derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] A significant number of these compounds exert their therapeutic effects by targeting key enzymes and signaling pathways, with a notable emphasis on protein kinases.[1] The introduction of a reactive chloromethyl group onto the pyrimidine ring provides a powerful tool for medicinal chemists to elaborate on this privileged scaffold, enabling the synthesis of novel drug candidates.[2]

Core Reactivity of the Chloromethyl Group

The primary mode of reactivity for the chloromethyl group on a pyrimidine ring is nucleophilic substitution.[3][4] This reactivity is significantly influenced by the electronic properties of the pyrimidine ring itself.

Mechanism of Nucleophilic Substitution: A Predominance of SN2

The reaction of a chloromethylpyrimidine with a nucleophile predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][5] This is a single, concerted step where the nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, leading to the simultaneous displacement of the chloride ion.[3]

// Reactants sub [label="R-CH₂-Cl"]; nu [label="Nu⁻"];

// Transition State ts [label=<[Nu---CH₂---Cl]δ-R>, shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products prod [label="R-CH₂-Nu"]; cl [label="Cl⁻"];

// Arrows nu -> ts [label="Backside Attack", fontcolor="#4285F4"]; sub -> ts; ts -> prod; ts -> cl [label="Leaving Group Departure", fontcolor="#EA4335"]; } dot Caption: General SN2 mechanism for nucleophilic substitution on a chloromethyl group.

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring enhances the electrophilicity of the methylene carbon in the chloromethyl group, making it more susceptible to nucleophilic attack and thus accelerating the SN2 reaction compared to a simple alkyl chloride.[4][6]

Factors Influencing Reactivity

Several factors can influence the rate and outcome of nucleophilic substitution on chloromethylpyrimidines:

-

Nature of the Nucleophile: Stronger nucleophiles will react more readily. The nucleophilicity is influenced by factors such as charge, basicity, polarizability, and steric hindrance.[7] For instance, thiolates are generally more potent nucleophiles than amines or alcohols.[3]

-

Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus enhancing its reactivity.[3][8] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[8]

-

Base: When using the hydrochloride salt of a chloromethylpyrimidine, a non-nucleophilic base (e.g., K₂CO₃, Et₃N, or DIPEA) is required to neutralize the HCl and free the pyrimidine base for reaction.[3][9]

-

Leaving Group: Chloride is a reasonably good leaving group.[9]

-

Steric Hindrance: As with all SN2 reactions, increased steric hindrance at the electrophilic carbon or on the nucleophile will decrease the reaction rate.[7]

Potential Side Reactions

While SN2 substitution at the chloromethyl group is the primary reaction pathway, side reactions can occur under certain conditions:

-

Nucleophilic Aromatic Substitution (SNAr): With very strong nucleophiles and/or at high temperatures, nucleophilic attack on the electron-deficient pyrimidine ring itself can occur, though this is generally less favorable.[9]

-

Reaction with Base: If a nucleophilic base is used, it may compete with the intended nucleophile.[9]

Quantitative Data

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-(chloromethyl)pyrimidine hydrochloride, a common starting material.

| Property | Value |

| Molecular Formula | C₅H₅ClN₂ · HCl |

| Molecular Weight | 165.02 g/mol |

| Appearance | White to yellow or pale brown crystalline solid |

| Melting Point | 120-124 °C |

| Solubility | Soluble in DMF and DMSO |

Data sourced from BenchChem[3]

Comparative Reactivity

To provide a benchmark for its reactivity, this compound can be compared to benzyl chloride, a classic reactive benzylic halide.

| Compound | Relative SN2 Rate Constant (Estimate) | Rationale for Reactivity |

| Benzyl Chloride | 1.0 | Standard benzylic halide reactivity. |

| This compound | > 1.0 | The electron-withdrawing pyrimidine ring increases the electrophilicity of the methylene carbon, accelerating the SN2 reaction. |

Note: The relative rate constant for this compound is an estimate based on the electronic effects of the pyrimidine ring.[6]

Experimental Protocols

The following protocols provide detailed methodologies for common nucleophilic substitution reactions involving chloromethylpyrimidines.

// Nodes start [label="Reactants & Solvent\n(e.g., Chloromethylpyrimidine, Nucleophile, Base, DMF)"]; reaction [label="Reaction Setup\n(Inert atmosphere, controlled temperature)"]; monitoring [label="Reaction Monitoring\n(TLC, LC-MS)"]; workup [label="Work-up\n(Quenching, Extraction)"]; purification [label="Purification\n(Column Chromatography, Recrystallization)"]; analysis [label="Product Analysis\n(NMR, MS, IR)"];

// Edges start -> reaction; reaction -> monitoring; monitoring -> workup; workup -> purification; purification -> analysis; } dot Caption: A general experimental workflow for nucleophilic substitution reactions.

General Protocol for Reaction with Amine Nucleophiles

This protocol describes the synthesis of 2-(aminomethyl)pyrimidine derivatives.

Materials:

-

This compound hydrochloride (1.0 eq)

-

Primary or secondary amine (1.0-2.2 eq)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile

Procedure:

-

To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound hydrochloride and the anhydrous solvent to make an approximately 0.2 M solution.[9]

-

Add the amine nucleophile, followed by the base.[3]

-

Stir the reaction mixture at room temperature or heat as required (monitor by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If potassium carbonate was used, filter off the solid.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.[10]

-

Purify the crude product by column chromatography on silica gel.[10]

General Protocol for Reaction with Alcohol/Phenol Nucleophiles

This protocol details the synthesis of 2-(alkoxymethyl)pyrimidine or 2-(phenoxymethyl)pyrimidine derivatives.

Materials:

-

Alcohol or phenol (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

-

This compound hydrochloride (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or DMF

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.

-

Carefully add sodium hydride portion-wise at 0 °C to generate the alkoxide or phenoxide.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound hydrochloride in the same solvent to the reaction mixture.

-

Stir at room temperature or heat as necessary, monitoring the reaction by TLC.

-

Once the reaction is complete, cool to 0 °C and cautiously quench with water.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Chloromethylpyrimidines are invaluable building blocks in the synthesis of kinase inhibitors.[1] The pyrimidine scaffold often mimics the adenine core of ATP, allowing for competitive inhibition at the enzyme's active site.[1]

The JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for mediating immune responses and cell growth.[3] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[7] Several JAK inhibitors with a pyrimidine core have been developed.

// Nodes cytokine [label="Cytokine"]; receptor [label="Cytokine Receptor"]; jak [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; stat [label="STAT"]; stat_p [label="p-STAT"]; dimer [label="STAT Dimer"]; nucleus [label="Nucleus", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#5F6368"]; gene [label="Gene Transcription"]; inhibitor [label="Pyrimidine-based\nJAK Inhibitor", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges cytokine -> receptor; receptor -> jak [label="Activation"]; jak -> stat [label="Phosphorylation"]; stat -> stat_p; stat_p -> dimer [label="Dimerization"]; dimer -> nucleus; nucleus -> gene; inhibitor -> jak [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } dot Caption: Inhibition of the JAK/STAT signaling pathway by a pyrimidine-based inhibitor.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/Mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell proliferation, growth, and survival.[4] Its deregulation is a common feature in many human cancers.[4] Numerous inhibitors targeting this pathway, some featuring a pyrimidine core, have been developed.

// Nodes gf [label="Growth Factor"]; rtk [label="Receptor Tyrosine Kinase"]; pi3k [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; pip2 [label="PIP2"]; pip3 [label="PIP3"]; akt [label="Akt"]; mtor [label="mTOR"]; proliferation [label="Cell Proliferation, Growth, Survival"]; inhibitor [label="Pyrimidine-based\nPI3K/Akt Inhibitor", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges gf -> rtk; rtk -> pi3k [label="Activation"]; pi3k -> pip2 [label="Phosphorylation"]; pip2 -> pip3; pip3 -> akt [label="Activation"]; akt -> mtor [label="Activation"]; mtor -> proliferation; inhibitor -> pi3k [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; inhibitor -> akt [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } dot Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The chloromethyl group on a pyrimidine ring is a synthetically valuable functional group, primarily undergoing SN2 nucleophilic substitution reactions. Its reactivity is enhanced by the electron-withdrawing nature of the pyrimidine core, making it an excellent electrophile for the introduction of a wide range of functionalities. This reactivity profile has been extensively leveraged in medicinal chemistry, particularly for the synthesis of kinase inhibitors that target key cellular signaling pathways. A thorough understanding of the factors governing its reactivity and the appropriate experimental conditions is crucial for the successful design and synthesis of novel pyrimidine-based therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. onclive.com [onclive.com]

- 8. echemi.com [echemi.com]

- 9. benchchem.com [benchchem.com]

- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Chloromethyl)pyrimidine and its hydrochloride salt, a crucial intermediate in pharmaceutical synthesis. Given its reactive nature, proper handling and storage are paramount to maintain its purity, integrity, and ensure the reliability of experimental outcomes. This document outlines the compound's stability profile, potential degradation pathways, and detailed experimental protocols for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented below. This data is essential for its proper handling and use in various experimental settings.

| Property | This compound | This compound Hydrochloride |

| Appearance | Brown liquid | Crystalline solid |

| Molecular Formula | C₅H₅ClN₂ | C₅H₅ClN₂ · HCl |

| Molecular Weight | 128.56 g/mol | 165.02 g/mol |

| Boiling Point | 101-103 °C at 26 Torr | Not available |

| Solubility | Not available | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL[1] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | -20°C |

Stability Profile and Storage Recommendations

This compound is a reactive compound, and its stability is significantly influenced by environmental factors such as temperature, moisture, and light.[1] Adherence to recommended storage conditions is critical for maintaining its quality over time.

Storage Conditions

For long-term storage, it is recommended to store this compound hydrochloride at -20°C in a tightly sealed container to prevent moisture ingress.[1] Some suppliers also suggest storage at 4°C.[1] Under these conditions, the compound is reported to be stable for at least four years.[1] For short-term transport, it is typically shipped at room temperature.[1]

Table 1: Recommended Storage Conditions and Stability

| Condition | Temperature | Duration | Expected Stability |

| Long-term | -20°C | ≥ 4 years | Stable |

| Long-term | 4°C | Not specified | Stable |

| Shipping | Room Temperature | Short-term | Stable |

Factors Affecting Stability

Several factors can contribute to the degradation of this compound and its hydrochloride salt:

-

Moisture/Humidity: The chloromethyl group is highly susceptible to hydrolysis, leading to the formation of 2-(hydroxymethyl)pyrimidine.[1]

-

Elevated Temperature: High temperatures can accelerate decomposition, potentially leading to polymerization or the formation of various byproducts.

-

Light Exposure: Exposure to UV or visible light may induce photodegradation.

Degradation Pathways

While specific degradation kinetics for this compound are not extensively published, its chemical structure suggests several likely degradation pathways. Understanding these pathways is crucial for developing stability-indicating analytical methods and for interpreting unexpected results in chemical reactions.

Caption: Degradation pathways of this compound.

Hydrolysis

The primary degradation pathway in the presence of moisture is the hydrolysis of the chloromethyl group to a hydroxymethyl group, yielding 2-(hydroxymethyl)pyrimidine.[1] The rate of this reaction is expected to increase with higher temperatures and at neutral to alkaline pH.[1]

Thermal Degradation

At elevated temperatures, this compound may undergo decomposition. The specific products of thermal degradation are not well-documented but could include polymerization products and other rearranged species.

Photodegradation

Exposure to light, particularly UV radiation, can lead to the degradation of the molecule. The pyrimidine ring and the carbon-chlorine bond are potential sites for photolytic cleavage.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is essential to ensure the quality and reliability of this compound. The following protocols are based on general principles for stability testing of reactive chemical intermediates.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to develop and validate a stability-indicating analytical method.[1]

Table 2: Recommended Conditions for Forced Degradation Studies

| Condition | Protocol |

| Acidic Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.[1] |

| Basic Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours.[1] |

| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.[1] |

| Thermal Degradation | Expose the solid compound to 80°C for 48 hours.[1] |

| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1] |

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately assessing the purity and degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[1]

Table 3: Example HPLC Method Parameters

| Parameter | Recommended Setting |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer at pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

The method should be validated for specificity, linearity, accuracy, precision, and robustness in accordance with ICH guidelines.[1]

Experimental Workflow for Stability Study

The following workflow can be used to assess the stability of this compound in a specific solvent or as a solid.

Caption: Workflow for a stability study.

Illustrative Quantitative Stability Data

Table 4: Illustrative Purity of this compound Hydrochloride under Different Storage Conditions (Solid State)

| Storage Condition | Initial Purity (%) | Purity after 12 Months (%) | Purity after 24 Months (%) |

| -20°C, Dark, Dry | 99.5 | 99.2 | 99.0 |

| 4°C, Dark, Dry | 99.5 | 98.5 | 97.8 |

| 25°C/60% RH | 99.5 | 92.1 | 85.3 |

| 40°C/75% RH | 99.5 | 75.4 | 58.2 |

Table 5: Illustrative Degradation of this compound in Solution at Room Temperature

| Solvent | Initial Purity (%) | Purity after 24 Hours (%) | Main Degradation Product |

| DMSO | 99.5 | 98.8 | Minor degradation |

| DMF | 99.5 | 99.0 | Minor degradation |

| Ethanol | 99.5 | 90.2 | 2-(Ethoxymethyl)pyrimidine |

| Water | 99.5 | 78.5 | 2-(Hydroxymethyl)pyrimidine |

Conclusion

The stability of this compound is a critical factor for its successful application in research and drug development. By adhering to the recommended storage conditions of -20°C in a dry, dark environment, its integrity can be maintained for an extended period.[1] Understanding the potential degradation pathways and implementing a robust stability testing program, including forced degradation studies and the use of a validated stability-indicating analytical method, will ensure the quality and reliability of this important synthetic intermediate. Researchers should be particularly cautious of the compound's sensitivity to moisture and elevated temperatures.

References

An In-depth Technical Guide on the Solubility of 2-(Chloromethyl)pyrimidine Hydrochloride

This technical guide provides a comprehensive overview of the solubility of 2-(Chloromethyl)pyrimidine hydrochloride, a key synthetic intermediate in pharmaceutical research and development.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering curated data and standardized experimental protocols to support laboratory work.

Core Solubility Data

The solubility of this compound hydrochloride has been determined in several common laboratory solvents. This information is critical for designing synthetic routes, developing analytical methods, and preparing stock solutions.[1] The quantitative solubility data is summarized in the table below. It is important to note that the temperatures at which these solubilities were determined are not specified in the available literature.

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 30[1][2][3][4][5] |

| Dimethyl sulfoxide (DMSO) | 20[1][2][3][4][5] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10[1][2][3][4][5] |

| Ethanol | 2[1][2][3][4][5] |

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for the solubility of this compound hydrochloride are not extensively published, a general and standardized methodology for determining the solubility of pyrimidine derivatives can be effectively applied.[1]

General Protocol for Small-Scale Solubility Testing

Objective: To determine the approximate solubility of this compound hydrochloride in a chosen solvent.

Materials:

-

This compound hydrochloride

-

Selected test solvents (e.g., water, ethanol, DMSO, DMF)

-

Small vials (e.g., 1.5 mL microcentrifuge tubes or 4 mL glass vials)

-

Vortex mixer

-

Pipettes

-

Analytical balance

-

Water bath or heating block (optional, for temperature-controlled studies)

Methodology:

-

Preparation: Accurately weigh approximately 1-2 mg of this compound hydrochloride and place it into a vial.

-

Solvent Addition: Add a small, known volume of the selected solvent to the vial.

-

Mixing: Cap the vial securely and vortex for 30-60 seconds to facilitate dissolution.[1]

-

Observation: Visually inspect the solution to see if the solid has completely dissolved.

-

Incremental Solvent Addition: If the solid has not fully dissolved, add another known volume of the solvent and repeat the mixing and observation steps.

-

Endpoint Determination: Continue adding the solvent incrementally until the solid is completely dissolved. The approximate solubility can then be calculated based on the total volume of solvent used to dissolve the initial mass of the compound.

Stability Considerations

This compound hydrochloride is an alkylating agent and is susceptible to nucleophilic substitution.[6] Protic solvents, such as water and alcohols, are generally not recommended for preparing stock solutions due to their reactivity with the chloromethyl group, which can lead to degradation.[6] The primary degradation pathway in the presence of water is hydrolysis, resulting in the formation of 2-(hydroxymethyl)pyrimidine.[6][7] For short-term storage and immediate use, aprotic, non-nucleophilic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are more suitable.[6] It is best practice to prepare solutions fresh.[6] For longer-term storage of stock solutions, it is recommended to store them at low temperatures, such as -20°C or -80°C, to minimize degradation.[6]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility.

References

The Versatile Scaffold: A Technical Guide to the Biological Applications of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry and drug discovery. Its prevalence in natural bioactive molecules, including nucleobases, has inspired the development of a vast array of synthetic derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological applications of pyrimidine derivatives, focusing on their roles in anticancer, antiviral, and antimicrobial therapies. It offers a comprehensive resource for researchers and drug development professionals, detailing mechanisms of action, quantitative biological data, and key experimental methodologies.

Anticancer Applications of Pyrimidine Derivatives

Pyrimidine derivatives have emerged as a highly successful class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and survival.[1][2] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes in nucleotide synthesis to the modulation of key signaling pathways.[3][4]

Inhibition of Tyrosine Kinases: Targeting the EGFR Signaling Pathway

A prominent strategy in modern cancer therapy is the inhibition of epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[5] Several pyrimidine-based derivatives have been developed as potent EGFR tyrosine kinase inhibitors (TKIs).[]

Table 1: Anticancer Activity of Representative Pyrimidine Derivatives

| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Gefitinib | EGFR | A549 (Lung) | 0.015 | [5] |

| EGFR | MCF-7 (Breast) | 3.5 | [5] | |

| Imatinib | Bcr-Abl | K562 (Leukemia) | 0.25 | [5] |

| 5-Fluorouracil | Thymidylate Synthase | HCT-116 (Colon) | 3.1 | [3] |

| Thymidylate Synthase | MCF-7 (Breast) | 5.0 | [3] | |

| Methotrexate | DHFR | A549 (Lung) | 0.018 | [7] |

| DHFR | HCT-116 (Colon) | 0.023 | [7] |

Antimetabolites: Disrupting DNA Synthesis

Pyrimidine analogs that mimic natural nucleobases are effective antimetabolites. 5-Fluorouracil (5-FU), a classic example, is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This leads to "thymineless death" in rapidly dividing cancer cells.[8]

Antiviral Applications of Pyrimidine Derivatives

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy, particularly against retroviruses like HIV and herpesviruses.[9] These compounds act as chain terminators during viral DNA or RNA synthesis.

Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

NRTIs are prodrugs that are phosphorylated intracellularly to their active triphosphate form.[][10] They are then incorporated into the growing viral DNA chain by reverse transcriptase. Lacking a 3'-hydroxyl group, they prevent the addition of the next nucleotide, leading to chain termination and inhibition of viral replication.[4] Zidovudine (AZT), a thymidine analog, was the first approved drug for the treatment of HIV.

Table 2: Antiviral Activity of Representative Pyrimidine Nucleoside Analogs

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| Zidovudine (AZT) | HIV-1 | MT-4 | 0.005 | [9] |

| Lamivudine (3TC) | HIV-1 | CEM | 0.09 | [9] |

| Acyclovir | Herpes Simplex Virus 1 (HSV-1) | Vero | 0.1 | [11] |

| Ganciclovir | Human Cytomegalovirus (HCMV) | HFF | 0.5 | [11] |

Antimicrobial Applications of Pyrimidine Derivatives

Pyrimidine derivatives exhibit a broad range of antimicrobial activities, including antibacterial and antifungal properties.[12][13] Their mechanisms of action often involve the inhibition of essential metabolic pathways in microorganisms.

Inhibition of Folate Synthesis

A crucial pathway for the synthesis of nucleic acids and certain amino acids in bacteria is the folate synthesis pathway, which is absent in humans.[14][15] Sulfonamides, which are structural analogs of para-aminobenzoic acid (PABA), competitively inhibit dihydropteroate synthase (DHPS).[16] Trimethoprim, a diaminopyrimidine derivative, inhibits dihydrofolate reductase (DHFR), a subsequent enzyme in the same pathway. The combination of a sulfonamide (like sulfamethoxazole) and trimethoprim results in a synergistic and bactericidal effect.[17]

Table 3: Antimicrobial Activity of Representative Pyrimidine Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Trimethoprim | Escherichia coli | 0.5 - 2 | [12] |

| Staphylococcus aureus | 0.5 - 2 | [12] | |

| Sulfamethoxazole | Escherichia coli | 8 - 64 | [12] |

| Staphylococcus aureus | 16 - 128 | [12] | |

| Trimethoprim/Sulfamethoxazole | Escherichia coli | 0.12/2.28 | [18] |

| Staphylococcus aureus | 0.25/4.75 | [18] |

Pharmacokinetic Properties of Selected Pyrimidine-Based Drugs

The clinical efficacy of a drug is highly dependent on its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key pharmacokinetic parameters for several FDA-approved pyrimidine-based drugs.

Table 4: Pharmacokinetic Parameters of Selected Pyrimidine-Based Drugs

| Drug | Application | Bioavailability (%) | Cmax | t1/2 (hours) | Reference |

| Imatinib | Anticancer | 98 | 2.9 µg/mL | 18 | [15][19] |

| Capecitabine | Anticancer | ~100 | 3.9 mg/L | 0.5-1 | |

| Tegafur | Anticancer | Variable | Variable | 2.4 (R-isomer) | [1] |

| Zidovudine | Antiviral | 64 | 1.2 µg/mL | 1.1 | |

| Methotrexate | Anticancer | 30-90 | 1-5 µM | 3-10 | [19][20] |

| Trimethoprim | Antimicrobial | ~100 | 1-4 µg/mL | 8-10 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrimidine derivatives.

Synthesis of Gefitinib (Anticancer Agent)

Protocol for the Synthesis of Gefitinib:

-

Step 1: Chlorination. 6,7-dimethoxy-3H-quinazolin-4-one is refluxed with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) to yield 4-chloro-6,7-dimethoxyquinazoline.[11]

-

Step 2: Nucleophilic Aromatic Substitution. The resulting 4-chloro derivative is reacted with 3-chloro-4-fluoroaniline in a suitable solvent such as isopropanol at reflux to afford N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.[21]

-

Step 3: Selective Demethylation. The dimethoxy compound is selectively demethylated at the 6-position using a reagent like L-methionine in methanesulfonic acid to give 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol.[22]

-

Step 4: O-Alkylation. The final step involves the O-alkylation of the hydroxyl group with 3-morpholinopropyl chloride in the presence of a base like potassium carbonate in a solvent such as DMF to yield gefitinib.[22]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23][24]

Protocol for MTT Assay:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[25][26]

In Vitro Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the efficacy of antiviral compounds by quantifying the reduction in viral plaques.[27][28]

Protocol for Plaque Reduction Assay:

-

Cell Seeding: Seed a confluent monolayer of host cells in 6-well plates.

-

Virus Infection: Infect the cells with a known titer of the virus for 1-2 hours.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) containing different concentrations of the pyrimidine derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque inhibition for each concentration and determine the EC50 value.[4][23]

In Vitro Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][29][30]

Protocol for Broth Microdilution Assay:

-

Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the pyrimidine derivative in a 96-well microtiter plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[12]

This technical guide highlights the significant and diverse biological applications of pyrimidine derivatives. Their structural versatility and ability to interact with a wide range of biological targets ensure their continued importance in the development of new and improved therapeutic agents. The provided data and protocols serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Methotrexate: Pharmacokinetics and Assessment of Toxicity - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The population pharmacokinetics of long-term methotrexate in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adc.bmj.com [adc.bmj.com]

- 7. researchgate.net [researchgate.net]

- 8. dsir.gov.in [dsir.gov.in]

- 9. Trimethoprim synthesis - chemicalbook [chemicalbook.com]

- 10. The pharmacokinetics of trimethoprim and trimethoprim/sulphonamide combinations, including penetration into body tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Susceptibility of anaerobic bacteria to sulfamethoxazole/trimethoprim and routine susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

- 16. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 17. Trimethoprim: laboratory and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Trimethoprim/sulfamethoxazole resistance in clinical isolates of Burkholderia pseudomallei from Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Pharmacokinetics of MTX - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 24. protocols.io [protocols.io]

- 25. researchgate.net [researchgate.net]

- 26. spandidos-publications.com [spandidos-publications.com]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

- 29. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 30. ibg.kit.edu [ibg.kit.edu]

The Enduring Legacy of the Pyrimidine Scaffold: A Technical Guide for Medicinal Chemists

Introduction

The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry. Its fundamental role in the structure of nucleobases—cytosine, thymine, and uracil—underscores its inherent biological significance. This has driven extensive research into pyrimidine derivatives, revealing a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The synthetic tractability of the pyrimidine core allows for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties to achieve desired therapeutic outcomes. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of pyrimidine-based compounds for researchers, scientists, and drug development professionals.

The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery

The unique arrangement of nitrogen atoms in the pyrimidine ring imparts the ability to act as both hydrogen bond donors and acceptors, facilitating specific and robust interactions with biological targets. This versatility has led to the development of numerous FDA-approved drugs containing a pyrimidine core. The continuous exploration of pyrimidine's chemical space promises the discovery of novel therapeutic agents for a wide range of diseases.

Synthesis of Pyrimidine Scaffolds

The synthesis of pyrimidine derivatives is a well-established field with various classical and modern methods. These methods often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species.

General Synthetic Routes:

A common and versatile method for synthesizing the pyrimidine ring is the reaction of a β-dicarbonyl compound with an amidine. Variations of this approach allow for the introduction of a wide range of substituents on the pyrimidine core. For instance, substituted chalcones can be reacted with guanidine hydrochloride to yield aminopyrimidines.

Another powerful method is the reaction of malononitrile with various reagents. For example, the reaction of malononitrile and thiourea in the presence of a base is a cornerstone for the synthesis of 2-thiouracil derivatives, which are key intermediates for a plethora of other pyrimidine-based compounds.

Fused pyrimidine systems, such as the medicinally important pyrido[2,3-d]pyrimidines, can be synthesized through multi-step reactions starting from substituted pyridines. These fused systems often exhibit enhanced biological activity due to their rigid structures and ability to form extensive interactions with target proteins.

Biological Activities of Pyrimidine Derivatives

The pyrimidine scaffold is a versatile platform for the development of a wide array of therapeutic agents. Its derivatives have shown significant promise in various disease areas.

Anticancer Activity

Pyrimidine derivatives are particularly prominent in oncology, with many acting as kinase inhibitors. By targeting key enzymes involved in cell proliferation and survival, these compounds can effectively halt tumor growth.

Kinase Inhibition: Many pyrimidine-based anticancer agents function by inhibiting protein kinases, which are crucial regulators of cell signaling pathways. The pyrimidine scaffold can act as a bioisostere for the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases and block their activity.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidines | PDGFRβ, EGFR, CDK4/Cyclin D1 | HepG-2, HCT-116, PC-3 | Potent (specific values not provided) | |

| Tetralin-6-yl pyrimidines | Not specified | Hep G2 (liver) | 7.11 - 8.66 | |

| Tetralin-6-yl pyrimidines | Not specified | MCF-7 (breast) | 5.50 - 7.29 | |

| Benzimidazole pyrimidine conjugates | Not specified | Not specified | < 0.10 | |

| N-(pyridin-3-yl) pyrimidin-4-amine derivatives | CDK2 | MV4-11, HT-29, MCF-7, HeLa | Comparable to Palbociclib and AZD5438 | |

| Pyrrolo[2,3-d]pyrimidin-4-one derivatives | USP7 | CHP-212 | Not specified | |

| Indazol-pyrimidine derivatives | Not specified | MCF7, A549, Caco2 | 1.629 - 4.798 | |

| Thieno[2,3-d] pyrimidine derivatives | Not specified | HepG2, MCF7 | ~ 4 - 10 |

Antiviral Activity

The pyrimidine core is integral to many antiviral drugs, particularly nucleoside analogs that interfere with viral replication. These compounds mimic natural nucleosides and are incorporated into the growing viral DNA or RNA chain, leading to chain termination.

Table 2: Antiviral Activity of Pyrimidine Derivatives

| Compound Class | Virus | Activity Metric | Value | Reference |

| 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives | Influenza A and B | EC50 (µM) | 0.01 - 0.1 | |

| Pyrimido[4,5-d]pyrimidines | Broad-spectrum antiviral | EC50 (µM) | Varies |

Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.

Mechanism of Action: Some pyrimidine-based antibacterial agents act by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the bacterial folic acid synthesis pathway. Others have been shown to inhibit bacterial cell division by targeting proteins like FtsZ.

Table 3: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Class | Organism | Activity Metric | Value (µg/mL) | Reference |

| 2,4,6-trisubstituted pyrimidines | Escherichia coli, Staphylococcus aureus, Bacillus subtilis | MIC | Not specified | |

| Mercaptopyrimidine derivatives | Gram-positive and Gram-negative bacteria | MIC | Not specified | |

| 5-aryl-N²,N⁴-dibutylpyrimidine-2,4-diamine scaffold | Staphylococcus aureus (MRSA), Escherichia coli | MIC | Not specified | |

| 3,4-dihydrothieno[2,3-d] pyrimidine derivatives | Pseudomonas aeruginosa | MIC | Not specified |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable evaluation of the biological activities of pyrimidine compounds.

Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile

This protocol describes the synthesis of a key intermediate for various pyrimidine derivatives.

-

Reaction Setup: A mixture of S-methylisothiourea sulfate and 2-(ethoxymethylene)malononitrile is prepared in dimethylformamide (DMF).

-

Addition of Base: Anhydrous sodium acetate is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the pyrimidine-based compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated.

-

Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Compound Preparation: A serial dilution of the pyrimidine-based inhibitor is prepared in a suitable solvent like DMSO and then further diluted in the kinase assay buffer.

-

Reaction Setup: The test compound, the target kinase, and a kinase-specific substrate are added to the wells of a microplate.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.

-